
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
説明
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C5H7ClN4O and its molecular weight is 174.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Allosteric Modulation in Cannabinoid Receptors
5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide has been identified as a key component in the allosteric modulation of cannabinoid type 1 receptor (CB1). Structural requirements for this modulation include the presence of an electron-withdrawing group at the C5-position and a specific chain length at the C3-position, impacting the binding affinity and cooperativity (Khurana et al., 2014).
Energetic Compound Synthesis and Properties
The compound has been used in the synthesis of nitrogen-rich energetic compounds, showing potential in materials science. Its derivatives exhibit significant thermal stability, with properties like high decomposition temperatures, which are crucial in the field of energetic materials (Qin et al., 2016).
Synthesis of Heterocyclic Compounds
Research has demonstrated its role in the synthesis of novel heterocyclic compounds containing hypervalent tin. These compounds have diverse applications, including pharmaceuticals and materials science (Wrackmeyer et al., 2003).
Antidepressant Activity Research
This compound is also involved in the synthesis of derivatives with potential antidepressant activity. The structure-activity relationships explored in these studies provide insights into the development of new therapeutic agents (Radhika et al., 2011).
NMR Study for Structural Analysis
It has been studied using NMR techniques, aiding in the understanding of molecular structures and interactions. This kind of research is fundamental in the development of new drugs and materials (Bednarek et al., 2001).
Parallel Synthesis of Derivatives
The compound is utilized in the parallel synthesis of derivatives with heterocyclic substituents. This method is significant in medicinal chemistry for the rapid generation of compound libraries (Grebenkina et al., 2020).
Antimicrobial Agent Discovery
Research into 1H-1,2,3-triazole-4-carboxamides, a related class of compounds, indicates potential in developing new antimicrobial agents. This is crucial for addressing antibiotic resistance and developing novel treatments (Pokhodylo et al., 2021).
Xanthine Oxidase Inhibition Studies
Studies have been conducted on derivatives for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This research has implications for the treatment of gout and related disorders (Yagiz et al., 2021).
Synthesis of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides
The synthesis of these derivatives has been explored for their potential as antimicrobial agents. This illustrates the compound's role in developing new chemical entities with therapeutic applications (Biointerface Research in Applied Chemistry, 2020).
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole compounds, including this compound, are known to bind with enzymes and receptors, thereby modulating their activity . This interaction can lead to either inhibition or activation of the enzymes, depending on the nature of the binding.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that triazole derivatives can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. The changes in gene expression can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole compounds can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, the long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in enzyme expression and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular function. At high doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic processes . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, triazole compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic pathways can influence the overall efficacy and safety of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can also influence its accumulation and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKWOTPFBLRTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213927 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228553-10-3 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



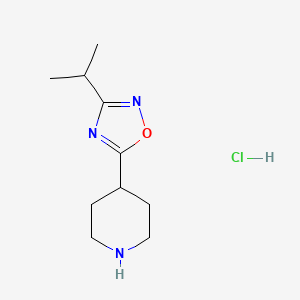
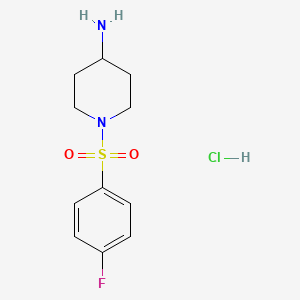
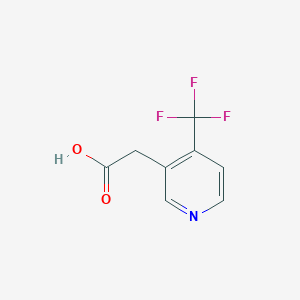

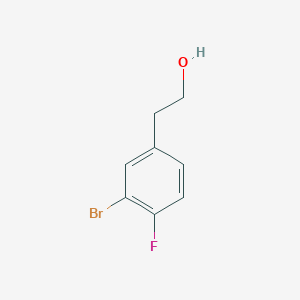


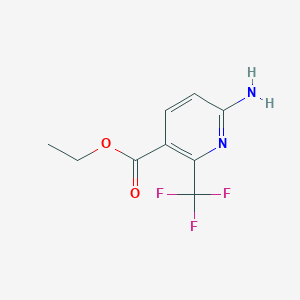

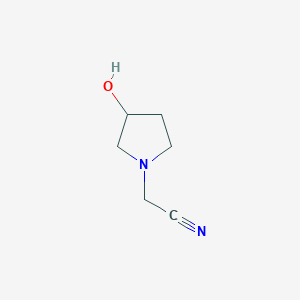
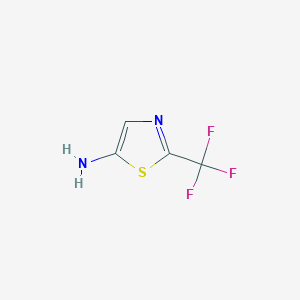

![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)
